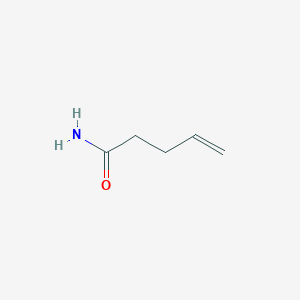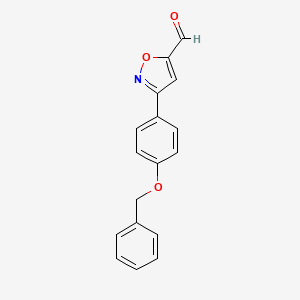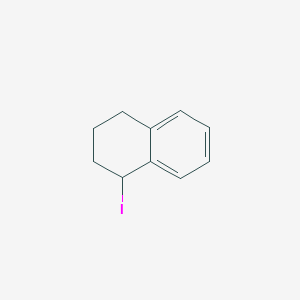
1-碘-1,2,3,4-四氢萘
描述
1-Iodo-1,2,3,4-tetrahydronaphthalene is a derivative of 1,2,3,4-Tetrahydronaphthalene (Tetralin), a bicyclic hydrocarbon . Tetralin is a constituent of petroleum and coal tar and is used in coal liquefaction and as an alternative to turpentine in paints and waxes .
Molecular Structure Analysis
The molecular structure of 1-Iodo-1,2,3,4-tetrahydronaphthalene consists of 10 carbon atoms, 11 hydrogen atoms, and 1 iodine atom . It is a derivative of Tetralin, which has the chemical formula C10H12 .Physical And Chemical Properties Analysis
Tetralin, the parent compound, is a colorless liquid with a density of 0.970 g/cm3 . It has a melting point of -35.8 °C and a boiling point of 206 to 208 °C . It is insoluble in water .科学研究应用
生物强化和植物生长
碘被认为对陆地植物不是必需的,但在一些水生植物和人类健康中起着关键作用。将碘用于农业以增强植物生长、环境适应性和抗逆性是一个活跃的研究领域。用碘进行生物强化被认为是确保人口适当摄入碘的一种方法,研究报告显示其有益效果,包括在各种物种中更好的生长和抗逆性(Medrano-Macías等,2016)。
碘测定的分析方法
使用仪器分析(如电感耦合等离子体质谱法(ICP-MS))测定碘是至关重要的,因为碘在生理作用中起着重要作用。文献讨论了用于在各种样品中测定碘的样品制备和测量技术,突出了当前方法的挑战和局限性(Oliveira et al., 2010)。
环境和健康影响
关于多环芳烃(PAHs)的微生物生物降解的综述突出了微生物在受PAH污染的地点生态恢复中的作用。鉴于1-碘-1,2,3,4-四氢萘是一种卤代有机化合物,了解类似化合物的微生物降解机制对于环境管理和修复工作至关重要(Peng et al., 2008)。
安全和危害
未来方向
属性
IUPAC Name |
1-iodo-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMRAQWWRAUTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462369 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161989-14-6 | |
| Record name | Naphthalene, 1,2,3,4-tetrahydro-1-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)
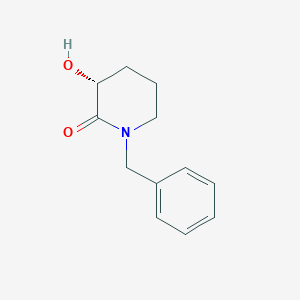
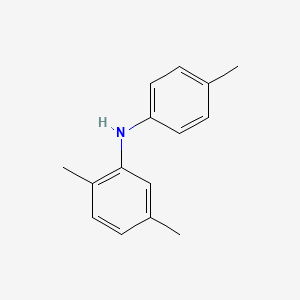

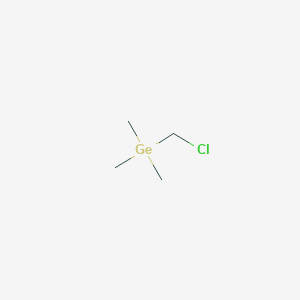

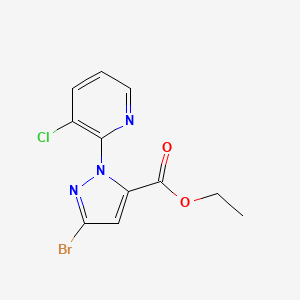
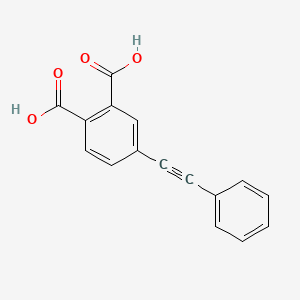
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
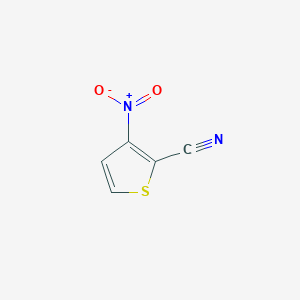
![2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-](/img/structure/B1609869.png)
